3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H19ClN2O4 and its molecular weight is 410.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The molecular results of similar compounds revealed promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can have various effects on cells. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-butyl-7-chloro-2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-3-4-11-25-20(13-5-8-15(28-2)9-6-13)24-21-18(22(25)27)19(26)16-12-14(23)7-10-17(16)29-21/h5-10,12H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQHDCXEPLRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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